![molecular formula C17H18N6O B2582026 {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine CAS No. 946291-04-9](/img/structure/B2582026.png)
{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine, also known as ALK inhibitor, is a chemical compound that has been found to be effective in treating cancer. This compound has been extensively researched, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in great detail.
Aplicaciones Científicas De Investigación
Anticancer Properties
Compound 1 exhibits promising anticancer activity. Researchers have investigated its effects on several cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it demonstrates strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to elucidate its precise mechanisms and potential as a therapeutic agent .
Antioxidant Activity
The compound also displays significant antioxidant properties. In particular, it has been evaluated using the ABTS assay, where it outperformed other derivatives. Its radical-scavenging ability suggests potential applications in combating oxidative stress-related diseases .
Anti-Fibrotic Effects
Researchers have compared compound 1 to established anti-fibrotic drugs like Pirfenidone. Impressively, it surpasses Pirfenidone in terms of efficacy. Specifically, derivatives such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibit potent anti-fibrotic activity .
Novel Heterocyclic Synthesis
Compound 1 serves as a key precursor for novel heterocyclic compounds. Through reactions with various secondary amines (e.g., piperidine, morpholine, piperazine), it yields acrylonitrile derivatives. These compounds possess diverse structural features and potential biological activities .
Molecular Docking Studies
Computational studies involving molecular docking reveal that compound 1 interacts favorably with specific amino acids (Arg184 and Lys179) within binding pockets. The binding score suggests its potential as a drug candidate .
Synthetic Pathways
Several synthetic pathways have been explored to access compound 1 and its derivatives. Notably, the reaction with ethyl cyanoacetate yields a key intermediate, which further undergoes cyclization to form the desired compound. Other methods involve esterification and condensation reactions .
Propiedades
IUPAC Name |
2-N-(oxolan-2-ylmethyl)-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-2-5-12(6-3-1)21-16-14-15(19-9-8-18-14)22-17(23-16)20-11-13-7-4-10-24-13/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKLHBRDLIFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.